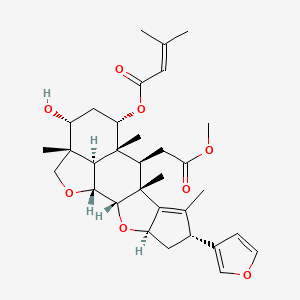
2',3'-脱氢沙兰醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dehydrosalannol is a naturally occurring compound derived from the neem tree (Azadirachta indica). It has garnered significant attention due to its potent biological activities, particularly its anticancer and antibacterial properties . This compound is a limonoid, a class of highly oxygenated triterpenoids, which are known for their diverse pharmacological effects.
科学研究应用
2’,3’-Dehydrosalannol has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 2’,3’-Dehydrosalannol (DHS) are cathepsin-mediated pro-survival signaling pathways . These pathways involve key proteins such as phosphorylated protein kinase B (pAKT) , B-cell lymphoma 2 (BCL-2) , and cyclin D1 . DHS also shows antibacterial activity against various bacterial strains .
Mode of Action
DHS interacts with its targets by inhibiting the cathepsin-mediated pro-survival signaling pathways . This inhibition disrupts the normal functioning of the targeted proteins, leading to changes in cell behavior .
Biochemical Pathways
The affected biochemical pathways primarily involve the phosphoinositol-3-kinase (PI3K)/AKT pathway . The inhibition of this pathway by DHS leads to a decrease in the expression of pAKT
生化分析
Biochemical Properties
2’,3’-Dehydrosalannol interacts with various enzymes, proteins, and other biomolecules. It has been found to show antibacterial activity against several bacterial strains, including K. pneumonia, P. aeruginosa, S. aureus, E. coli, and E. faecalis
Cellular Effects
2’,3’-Dehydrosalannol has been observed to have significant effects on various types of cells. In particular, it has been found to inhibit growth and induce apoptosis in triple-negative breast cancer (TNBC) cell lines . It influences cell function by inhibiting cathepsin-mediated pro-survival signaling, which results in growth arrest of TNBC cells .
Molecular Mechanism
At the molecular level, 2’,3’-Dehydrosalannol exerts its effects through several mechanisms. It inhibits cathepsin-mediated pro-survival signaling, which includes the inhibition of phosphorylated protein kinase B, B-cell lymphoma 2, and cyclin D1 . It also induces pro-apoptotic markers such as BCL-2-associated X protein and cleaved caspase-3 .
Temporal Effects in Laboratory Settings
It has been observed to inhibit growth and induce apoptosis in TNBC cell lines , suggesting potential long-term effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: 2’,3’-Dehydrosalannol can be synthesized through the extraction of neem leaves using ethanol. The ethanolic extract is then subjected to various chromatographic techniques to isolate the compound . The specific reaction conditions for the synthesis involve maintaining a controlled temperature and pH to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of 2’,3’-Dehydrosalannol involves large-scale extraction from neem leaves, followed by purification processes such as high-performance liquid chromatography (HPLC). The industrial methods focus on optimizing yield and purity while minimizing the use of hazardous solvents and reagents .
化学反应分析
Types of Reactions: 2’,3’-Dehydrosalannol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,3’-Dehydrosalannol, each with unique biological activities .
相似化合物的比较
Nimbolide: Another limonoid from neem with potent anticancer and anti-inflammatory properties.
Azadirachtin: A well-known neem limonoid used as a natural pesticide.
Salannin: A limonoid with significant anti-inflammatory and antibacterial activities.
Uniqueness: 2’,3’-Dehydrosalannol is unique due to its dual anticancer and antibacterial activities, making it a versatile compound for various therapeutic applications. Its ability to inhibit the PI3K/AKT pathway specifically highlights its potential as a targeted anticancer agent .
属性
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFPZJLGAYVQC-QJBQBLRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)
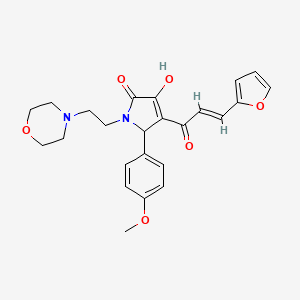
![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)
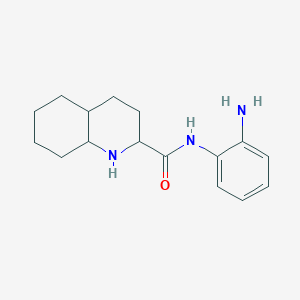
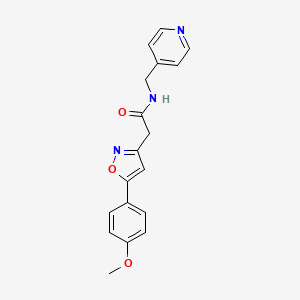
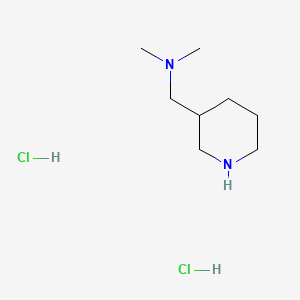
![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)
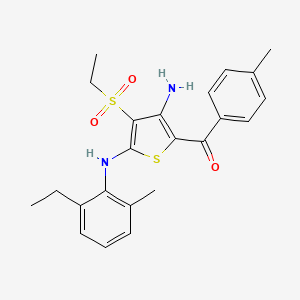
![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)

